molecular formula C12H18N2O4 B13454036 methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate

methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13454036
M. Wt: 254.28 g/mol
InChI Key: PZTRXIOVTPQAFO-UHFFFAOYSA-N
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Description

Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position and a methyl ester at the 2-position. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, while the methyl ester improves solubility in organic solvents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of peptidomimetics or kinase inhibitors . While direct physicochemical data (e.g., melting point, solubility) for this specific compound are unavailable in the provided evidence, analogous structures suggest a molecular weight near 270–340 g/mol and moderate lipophilicity (estimated LogP ~1.5–2.5) due to the ester and Boc groups .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8-5-6-13-9(8)10(15)17-4/h5-6,13H,7H2,1-4H3,(H,14,16)

InChI Key

PZTRXIOVTPQAFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection and Esterification of Pyrrole Derivatives

  • Starting Materials: Pyrrole-2-carboxylic acid derivatives or pyridine-2-carboxylic acid derivatives are commonly used as precursors.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
  • Esterification: Methyl esters are formed by reaction with methanol under acidic or catalytic conditions or by direct methylation of carboxylic acids.

Example Procedure:

Step Reagents/Conditions Notes Yield
Boc Protection Pyrrole-2-carboxylic acid + Boc2O + DMAP in ethyl acetate, room temperature, 60 min Mild conditions, avoids side reactions 95% (after purification)
Esterification Methanolysis of Meldrum’s acid adduct or direct esterification with methanol Used to form methyl ester at 2-position High yield, regioselective

This method is supported by the procedure described in a 2024 study where the Boc-protected methyl pyrrole carboxylate was synthesized with 95% yield after flash chromatography purification.

Curtius Rearrangement Using Diphenyl Phosphoryl Azide (DPPA)

  • Purpose: To introduce the Boc-protected amino group at the 3-position.
  • Method: Starting from 2-(methoxycarbonyl)pyridine-3-carboxylic acid, tert-butanol and triethylamine are added, followed by diphenyl phosphoryl azide (DPPA). The reaction is refluxed for several hours, leading to the formation of the Boc-protected amino methyl pyrrole derivative.
Step Reagents/Conditions Operation Details Yield
Curtius Rearrangement 2-(Methoxycarbonyl)pyridine-3-carboxylic acid + tert-butanol + TEA + DPPA, reflux, ~3-4 h Reaction mixture concentrated, purified by flash chromatography 38.5% isolated yield

This method is classical for converting carboxylic acids to Boc-protected amines and has been documented in the synthesis of methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate derivatives.

Reduction of Pyridine Derivatives to Pyrrole Derivatives

  • Hydrogenation: The pyridine ring can be hydrogenated to the corresponding piperidine or pyrrole ring under catalytic hydrogenation conditions.
  • Catalysts: Platinum(IV) oxide (PtO2) under hydrogen atmosphere (5 bar) in acetic acid solvent.
  • Outcome: Conversion of methyl 3-[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate to the corresponding methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate.
Step Reagents/Conditions Notes Yield
Hydrogenation PtO2 catalyst, H2 (5 bar), AcOH, 12 h Efficient reduction, diastereomeric mixture obtained 91% yield

This step is crucial to obtain the pyrrole core from pyridine precursors and is reported with high efficiency in the literature.

Alternative Synthetic Routes via Enamine Intermediates

  • Enamine Method: β-Keto esters derived from Boc-protected amino acids are converted to β-enamino diketones using N,N-dimethylformamide dimethyl acetal (DMF·DMA).
  • Cyclization: These intermediates undergo cyclization to form the pyrrole ring with the desired substitution pattern.
  • This method allows regioselective synthesis of methyl 3-substituted pyrrole carboxylates with Boc-protected amino groups.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Boc Protection + Esterification Pyrrole-2-carboxylic acid Boc2O, DMAP, Methanol Room temp, 60 min ~95% Mild, high yield, simple Requires pure starting acid
Curtius Rearrangement (DPPA) 2-(Methoxycarbonyl)pyridine-3-carboxylic acid DPPA, tert-butanol, TEA Reflux, 3-4 h ~38.5% Direct Boc introduction Moderate yield, longer reaction
Catalytic Hydrogenation Boc-protected pyridine derivative PtO2, H2, AcOH 5 bar H2, 12 h ~91% High yield, clean conversion Requires hydrogenation setup
Enamine Cyclization Boc-protected amino acids DMF·DMA, β-keto esters Multi-step, mild Variable Regioselective, versatile More complex, multiple steps

Summary of Research Findings and Notes

  • The Boc protection of amino groups is typically achieved using di-tert-butyl dicarbonate under mild conditions, ensuring the amino group is protected without side reactions.
  • The Curtius rearrangement using diphenyl phosphoryl azide is a classical and effective method to convert carboxylic acids to Boc-protected amines, although yields may be moderate.
  • Catalytic hydrogenation is an efficient method to reduce pyridine derivatives to pyrrole derivatives, maintaining functional group integrity and providing high yields.
  • Enamine-based synthetic routes offer regioselectivity and versatility but involve more complex multi-step sequences.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.
  • Mild reaction conditions and avoidance of harsh reagents are preferred to preserve the Boc group and ester functionalities.
  • Purification typically involves flash chromatography, and characterization includes ^1H NMR, LCMS, and sometimes preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate involves its functional groups interacting with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in nucleophilic substitution reactions. The ester group can be hydrolyzed to produce a carboxylic acid, which can further react with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate with analogous compounds from the evidence, focusing on structural, synthetic, and functional differences.

Key Comparison Points

Structural Variations: Core Heterocycle: The target compound uses a pyrrole ring, whereas analogs include indole () or thiophene () cores. Pyrroles exhibit aromaticity with weaker basicity compared to indoles, affecting reactivity in electrophilic substitutions . Substituents: The Boc-protected aminomethyl group in the target compound contrasts with indolyl (), methoxy (), or pyrazole-carbonyl () groups. Substituents influence electronic effects; for example, electron-withdrawing esters () reduce pyrrole’s nucleophilicity compared to electron-donating methoxy groups () .

In contrast, thiophene derivatives () may require alternative coupling strategies due to sulfur’s electronic effects .

Functional Group Reactivity: Boc Protection: All Boc-containing compounds () share stability under basic conditions but susceptibility to acidic deprotection. The methyl ester in the target compound offers better lipophilicity than the carboxylic acid in , impacting solubility in organic media . Amide vs.

Physicochemical Properties :

  • The carboxylic acid in has a higher polar surface area (PSA: 104 Ų) than the methyl ester analogs, reducing membrane permeability. This highlights the target compound’s advantage in drug design for enhanced bioavailability .

Research Implications and Limitations

Further studies should explore:

  • Synthetic Optimization : Adapting ’s CuCl₂-catalyzed method for pyrrole systems.
  • Biological Screening : Comparing the target compound’s activity against indole- or thiophene-based analogs in kinase inhibition assays.

Note: Contradictions in substituent effects (e.g., electron-withdrawing vs. donating groups) and missing spectral data for the target compound necessitate experimental validation.

Biological Activity

Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H19_{19}N3_{3}O5_{5}
  • CAS Number : 2052290-67-0
  • Molecular Weight : 245.26 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NCc1cc[nH]c1C(=O)O

This compound features a pyrrole ring, which is known for its diverse biological activities, including antibacterial and antiviral properties.

Antiviral Activity

Research has indicated that pyrrole derivatives exhibit notable antiviral activity. For instance:

  • Mechanism of Action : Pyrrole compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Studies have shown that certain pyrrole derivatives can act as neuraminidase inhibitors, which are critical in the treatment of influenza viruses .
  • Case Study : In a study evaluating various pyrrole derivatives, this compound demonstrated significant antiviral effects against the tobacco mosaic virus, with observed protection rates exceeding 60% at specific concentrations .

Antibacterial Activity

Pyrrole derivatives have also been explored for their antibacterial properties:

  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell membranes or interference with protein synthesis .
  • Research Findings : A study highlighted the effectiveness of pyrrole-based compounds against various strains of bacteria, suggesting that this compound could be a candidate for further development in antibacterial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Implication
Pyrrole RingEssential for biological activity
Tert-butoxycarbonyl GroupEnhances solubility and stability
Aminomethyl Side ChainIncreases interaction with biological targets

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃THF8570
Amide FormationDCC, DMAPCH₂Cl₂0–2045–94

Basic: How is the structure of this compound validated in crystallographic studies?

Methodological Answer:
X-ray crystallography paired with software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. SHELXL refines atomic positions against high-resolution data, handling twinned crystals via the HKLF5 format . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . Key validation metrics:

  • R-factor : <5% indicates high reliability.
  • Residual electron density : Peaks <0.3 eÅ⁻³ suggest minimal disorder.
  • Twinning analysis : SHELXL’s BASF parameter quantifies twin fractions .

Basic: Why is the tert-butoxycarbonyl (Boc) group preferred for amine protection in this compound?

Methodological Answer:
The Boc group offers:

  • Acid-labile stability : Resists basic/neutral conditions but cleaved with TFA or HCl, enabling orthogonal deprotection .
  • Crystallographic compatibility : Minimal steric hindrance aids in obtaining high-quality X-ray data .
  • Synthetic versatility : Compatible with coupling reactions (e.g., amide bonds) without side reactions .

Advanced: How can researchers resolve contradictions in NMR and X-ray data during structural validation?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing. Steps to resolve:

Variable-temperature NMR : Identify broadening/resolved peaks to confirm conformational flexibility .

DFT calculations : Compare computed (e.g., Gaussian) and experimental NMR shifts to model rotamer populations .

Crystallographic refinement : Use SHELXL’s restraints (e.g., DFIX) to align bond lengths/angles with NMR-derived geometries .

Advanced: What strategies optimize the stability of moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions/purification .
  • Drying agents : Molecular sieves in reaction mixtures absorb residual H₂O .
  • Low-temperature storage : Intermediates stored at –20°C under N₂ show minimal degradation .

Advanced: How do researchers analyze side reactions in Boc deprotection steps?

Methodological Answer:
Side products (e.g., tert-butyl cations) are monitored via:

  • LC-MS : Detect molecular ions (e.g., m/z 57 for tert-butyl fragments) .
  • TFA quenching : Adding scavengers like triisopropylsilane prevents carbocation rearrangements .
  • Kinetic studies : Vary acid concentration/temperature to map decomposition pathways .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for coupling reactions (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulates solvation effects on reaction barriers .
  • Retrosynthetic software : Tools like Chematica propose routes based on existing analogs .

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